molecular formula C10H7BrIN B8744654 6-Bromo-7-iodo-2-methylquinoline

6-Bromo-7-iodo-2-methylquinoline

Cat. No.: B8744654
M. Wt: 347.98 g/mol
InChI Key: OGSUHSMHHAAQKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-7-iodo-2-methylquinoline is a useful research compound. Its molecular formula is C10H7BrIN and its molecular weight is 347.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H7BrIN

Molecular Weight

347.98 g/mol

IUPAC Name

6-bromo-7-iodo-2-methylquinoline

InChI

InChI=1S/C10H7BrIN/c1-6-2-3-7-4-8(11)9(12)5-10(7)13-6/h2-5H,1H3

InChI Key

OGSUHSMHHAAQKI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C(C=C2C=C1)Br)I

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To (4-bromo-3-iodophenyl)amine (11.93 g, 40 mmol) was added cone HCl (6 ml), p-chloranil (9.83 g, 1 equiv.) and isopropanol (20 ml) and the mixture was heated to reflux. A solution of crotonaldehyde (3.98 ml) in isopropanol (3.8 ml) was then added at a rate of 0.1 ml/min using a syringe pump and the mixture was stirred at reflux for another 40 rain after the end of the addition. The mixture was cooled to r.t., dilated with EtOAc and 5% aq. NH4OH. The products were extracted in EtOAc and the organic layer was washed several times with water, brine, and dried over Na2SO4. The crude material was dissolved as much as possible in 300 ml boiling toluene and purified by flash chromatography on silica with a gradient of EtOAc/toluene 0 to 5%. The first product was 6-bromo-7-iodo-2-methylquinoline followed by its isomer 6-bromo-5-iodo-2-methylquinoline.
Quantity
11.93 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
9.83 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.98 mL
Type
reactant
Reaction Step Two
Quantity
3.8 mL
Type
solvent
Reaction Step Two
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Quantity
0 (± 1) mol
Type
reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To (4-bromo-3-iodophenyl)amine (11.93 g, 40 mmol) was added conc HCl (6 ml), p-chloranil (9.83 g, 1 equiv.) and isopropanol (20 ml) and the mixture was heated to reflux. A solution of crotonaldehyde (3.98 ml) in isopropanol (3.8 ml) was then added at a rate of 0.1 ml/min using a syringe pump and the mixture was stirred at reflux for another 40 min after the end of the addition. The mixture was cooled to r.t., diluted with EtOAc and 5% aq. NH4OH. The products were extracted in EtOAc and the organic layer was washed several times with water, brine, and dried over Na2SO4. The crude material was dissolved as much as possible in 300 ml boiling toluene and purified by flash chromatography on silica with a gradient of EtOAc/toluene 0 to 5%. The first product was 6-bromo-7-iodo-2-methylquinoline followed by its isomer 6-bromo-5-iodo-2-methylquinoline.
Quantity
11.93 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
9.83 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.98 mL
Type
reactant
Reaction Step Two
Quantity
3.8 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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